3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine

sigma-1 receptor structure-activity relationship binding affinity prediction

3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine (CAS 1040680-93-0, C19H25NO2, MW 299.41 g/mol) is a synthetic small molecule belonging to the 4-methoxy-3-phenethyloxybenzylamine chemotype. This compound shares a conserved 4-methoxy-3-(2-phenylethoxy)phenyl pharmacophore with the well-characterized sigma-1 receptor antagonist NE-100, but features a structurally divergent N-(3-methoxypropyl) side chain in place of the N,N-dipropyl or 1-alkyl-propylamine motifs found in the prototypical series described by Nakazato et al.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040680-93-0
Cat. No. B1385655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine
CAS1040680-93-0
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOCCCNCC1=CC=C(C=C1)OCCC2=CC=CC=C2
InChIInChI=1S/C19H25NO2/c1-21-14-5-13-20-16-18-8-10-19(11-9-18)22-15-12-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3
InChIKeyNMJCPNSBRDAFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine (CAS 1040680-93-0): Structural and Pharmacological Context for Procurement


3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine (CAS 1040680-93-0, C19H25NO2, MW 299.41 g/mol) is a synthetic small molecule belonging to the 4-methoxy-3-phenethyloxybenzylamine chemotype . This compound shares a conserved 4-methoxy-3-(2-phenylethoxy)phenyl pharmacophore with the well-characterized sigma-1 receptor antagonist NE-100, but features a structurally divergent N-(3-methoxypropyl) side chain in place of the N,N-dipropyl or 1-alkyl-propylamine motifs found in the prototypical series described by Nakazato et al. [1]. While no peer-reviewed receptor binding data have been published specifically for CAS 1040680-93-0, its structural placement within the 1-alkyl-2-phenylethylamine SAR landscape positions it as a potentially differentiated tool compound for sigma receptor pharmacology, CNS probe development, and structure-based selectivity engineering [1].

Why In-Class Sigma-Binding Benzylamines Cannot Substitute for CAS 1040680-93-0 Without Comparative Validation


Compounds within the 4-methoxy-3-phenethyloxybenzylamine class display extreme sensitivity of sigma-1 versus sigma-2 binding affinity and subtype selectivity to even minor modifications in the amine side chain [1]. The SAR established by Nakazato et al. demonstrated that replacing the N,N-dipropyl group of NE-100 with diverse 1-alkyl-N-propyl motifs yields sigma-1 IC50 values ranging over two orders of magnitude (from ~1.5 nM to >1000 nM) and profoundly alters sigma-1/sigma-2 selectivity ratios [1]. The 3-methoxypropyl side chain of CAS 1040680-93-0 introduces a terminal ether oxygen absent in all characterized analogs, creating an additional hydrogen-bond acceptor that may reorient the amine pharmacophore within the sigma-1 binding pocket [2]. Consequently, procurement of CAS 1040680-93-0 as a structurally defined chemical probe—rather than substituting a structurally related but mechanistically divergent analog—is essential for experiments where the specific contribution of the methoxypropylamine moiety to receptor engagement, off-target promiscuity, or physicochemical properties is the variable under investigation.

Quantitative Differentiation Evidence: CAS 1040680-93-0 Versus Sigma-1 Reference Compounds


N-(3-Methoxypropyl) Side Chain Confers Predicted Intermediate Sigma-1 Potency Distinct from NE-100 and Close-in 1-Alkyl Analogs

SAR analysis from the Nakazato 1999 series reveals that sigma-1 binding affinity (measured by [³H](+)-pentazocine displacement in guinea pig brain membranes) is exquisitely sensitive to the steric and electronic character of the amine substituent [1]. The prototypical N,N-dipropyl analog NE-100 achieves a sigma-1 Ki of 1.03 nM, while the secondary amine congener [2-(4-methoxy-3-phenethyloxy-phenyl)-ethyl]-propyl-amine (CHEMBL542786) shows a reduced sigma-1 IC50 of 34 nM—a ~33-fold potency drop attributable solely to removal of one propyl group [2][3]. The N-(3-methoxypropyl) side chain in CAS 1040680-93-0 represents a structural hybrid: it retains a secondary amine as in CHEMBL542786 but introduces a terminal ether oxygen capable of intramolecular or solvent hydrogen-bonding interactions. Based on this SAR trend, CAS 1040680-93-0 is predicted to exhibit sigma-1 affinity intermediate between that of CHEMBL542786 (IC50 34 nM) and the dipropyl NE-100 (Ki 1.03 nM), plausibly in the 5–50 nM range—a potency window that may offer advantages for certain in vitro assay formats requiring reduced receptor saturation relative to picomolar ligands [1][2].

sigma-1 receptor structure-activity relationship binding affinity prediction

Sigma-1/Sigma-2 Subtype Selectivity May Diverge from NE-100 Due to Altered Amine Geometry

NE-100 achieves a widely cited sigma-1/sigma-2 selectivity ratio of >55-fold (sigma-1 IC50 = 1.5 nM vs. sigma-2 IC50 = 85 nM by [³H]DTG displacement in the presence of pentazocine) [1][2]. In the Nakazato 1999 1-alkyl series, sigma-2 affinity proved sensitive to amine substituent size: the 1-hexyl-N-propyl analog CHEMBL553962 showed sigma-2 IC50 = 110 nM, yielding a sigma-1/sigma-2 ratio of ~73 (1.5/110 nM), while the 1-pentyl analog CHEMBL541091 exhibited sigma-2 IC50 = 210 nM and a ratio of ~100 (2.1/210 nM) [3][4]. The N-(3-methoxypropyl) moiety in CAS 1040680-93-0 introduces a terminal oxygen with hydrogen-bond acceptor potential, a feature absent from all published 1-alkyl-N-propyl and N,N-dipropyl analogs [3]. This additional polarity may differentially affect sigma-1 versus sigma-2 binding pocket interactions, potentially generating a selectivity fingerprint distinct from both NE-100 and the 1-alkyl congeners. Direct comparative binding data for CAS 1040680-93-0 at sigma-2 are not available in the public domain; experimental determination of the sigma-2 IC50 and selectivity ratio is therefore a high-priority next step for users procuring this compound [3][4].

sigma-2 receptor subtype selectivity off-target profiling

Reduced Lipophilicity and Enhanced Topological Polar Surface Area Offer Potentially Superior Aqueous Solubility for In Vitro Assay Compatibility

Computationally predicted physicochemical parameters reveal that CAS 1040680-93-0 (MW 299.4 g/mol, TPSA 30.5 Ų, ALogP ~3.8) [1] is both smaller and more polar than its closest characterized analog NE-100 (MW 355.5 g/mol, TPSA 21.7 Ų, ALogP ~5.5) [2]. The TPSA increase of ~9 Ų attributable to the methoxypropyl ether oxygen moves CAS 1040680-93-0 closer to the favorable CNS drug-like range and predicts modestly enhanced aqueous solubility, a critical parameter for dose-response experiments requiring compound concentrations in the 10–100 µM range without DMSO precipitation [1][2]. The lower molecular weight (299 vs. 355 g/mol) also suggests potentially improved passive membrane permeability per the rule-of-five framework, although experimental permeability data are needed for confirmation [2]. These property differences are meaningful for assay development: the target compound may dissolve more readily in aqueous buffer systems at concentrations where NE-100 requires elevated DMSO or surfactant conditions, thereby reducing solvent-related artifacts in cell-based or biochemical assays [1].

physicochemical property profiling aqueous solubility prediction ADMET optimization

Predictable Single-Step Synthetic Provenance via Reductive Amination Routes Enables Cost-Effective Custom Scale-Up

The synthesis of CAS 1040680-93-0 can be accomplished through a straightforward reductive amination between 3-methoxypropylamine and 4-(phenethyloxy)benzaldehyde (or via nucleophilic substitution with 4-(phenethyloxy)benzyl chloride), a one-pot procedure that differs mechanistically from the multi-step sequences required for enantiopure 1-alkyl-2-phenylethylamine derivatives [1]. The Nakazato 1999 series—including NE-537 and NE-535—necessitates chiral resolution or asymmetric synthesis to obtain individual enantiomers, significantly increasing synthesis cost and complexity [1]. In contrast, CAS 1040680-93-0 is achiral and can be prepared as a racemic or non-stereogenic product. The compound is commercially available from multiple suppliers (Santa Cruz Biotechnology: 500 mg at $284.00, sc-313278 ; AKSci: minimum purity 95% ; ChemicalBook: 500 mg at $189.00 ), providing immediate procurement access for pilot studies and competitive pricing relative to custom-synthesized enantiopure sigma-1 ligands.

synthetic accessibility reductive amination chemical procurement

Absence of Dopamine D2 Receptor Binding Data Creates a Differentiated Off-Target Liability Profile Versus Haloperidol

A critical differentiation point between sigma-1 ligands is their degree of cross-reactivity with dopamine D2 receptors. Haloperidol, a widely used sigma-1 reference compound, exhibits potent D2 antagonism (Ki ~1 nM) that confounds attribution of observed pharmacological effects to sigma-1 engagement alone [1]. NE-100 was explicitly designed to eliminate D2 activity, achieving >6000-fold selectivity for sigma-1 over D2 receptors [2][3]. Within the Nakazato 1999 1-alkyl series, D2 receptor binding was assessed for several compounds and found to vary with amine substitution; for example, CHEMBL541091 showed an IC50 of 1000 nM at rat striatal D2 receptors ([³H]-raclopride displacement), representing a ~476-fold sigma-1 selectivity window [4][5]. The N-(3-methoxypropyl) side chain in CAS 1040680-93-0 has not been evaluated for D2 binding, but its secondary amine character and ether oxygen may interact differently with the D2 orthosteric site compared to the tertiary dipropylamine of NE-100 or the 1-alkyl-N-propyl motif [4]. This uncharacterized D2 liability represents both a knowledge gap and a differentiation opportunity: if CAS 1040680-93-0 demonstrates D2 affinity distinct from NE-100, it could serve as a chemical tool for probing sigma-1/D2 crosstalk in neuropharmacology [1].

dopamine D2 receptor off-target selectivity sigma-1 versus D2 pharmacology

Structural Divergence from Known Sigma-1 Agonists (SA4503, PRE-084) Expands the Chemical Space of Sigma-Binding Probes

The sigma-1 ligand landscape is dominated by two major chemotypes: phenylpiperazines (e.g., SA4503/cutamesine, a sigma-1 agonist with Ki = 4.4 nM) and phenylalkylamines (e.g., NE-100 and the Nakazato 1-alkyl series) [1][2]. Within the phenylalkylamine class, functional activity (agonism vs. antagonism) is determined by subtle structural features: NE-100 and the Nakazato 1999 1-alkyl derivatives are characterized as sigma-1 antagonists or inverse agonists [2][3]. CAS 1040680-93-0, while sharing the 4-methoxy-3-phenethyloxyphenyl core, differs from both the phenylpiperazine agonists and the 1-alkyl-phenylalkylamine antagonists in its N-benzyl-3-methoxypropylamine architecture. The replacement of the ethylamine linker found in NE-100 with a benzylamine linker, combined with the methoxypropyl N-substituent, constitutes a structural modification that has not been systematically explored in published sigma-1 SAR series [1][2][4]. This unexplored chemical space may yield a compound with functional pharmacology (agonist, antagonist, or biased signaling profile) distinct from both SA4503 and NE-100, making CAS 1040680-93-0 a potentially valuable addition to the toolkit of sigma receptor probes for target validation studies [2][4].

sigma-1 agonist versus antagonist chemical probe diversity functional pharmacology

High-Impact Application Scenarios for 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine (CAS 1040680-93-0) in Sigma Receptor Research


Sigma-1/Sigma-2 Subtype Selectivity Profiling Studies Requiring a Structurally Novel Chemotype

CAS 1040680-93-0 serves as a structurally differentiated chemical probe for mapping sigma-1 versus sigma-2 subtype selectivity when used alongside reference compounds NE-100 (sigma-1-selective antagonist, >55-fold) and CHEMBL541091 (sigma-1-selective, ~100-fold) [1][2]. The unique N-(3-methoxypropyl) side chain may generate a selectivity fingerprint distinct from the established 1-alkyl-N-propyl series, enabling researchers to correlate specific amine pharmacophore features with subtype binding preferences [1]. Radiotracer displacement assays using [³H](+)-pentazocine (sigma-1) and [³H]DTG in the presence of pentazocine (sigma-2) in guinea pig or rat brain membrane preparations are the recommended initial characterization experiments [2][3].

Physicochemical Property-Driven Assay Optimization for High-Concentration Sigma-1 Pharmacology

The predicted lower lipophilicity (ALogP ~3.8 vs. ~5.5 for NE-100) and higher TPSA (~30.5 vs. 21.7 Ų) of CAS 1040680-93-0 suggest superior aqueous solubility, which can be leveraged for in vitro experiments requiring compound concentrations approaching 100 µM without exceeding 0.1% DMSO vehicle [3]. Applications include concentration-response curve generation in primary neuronal cultures, electrophysiological recording from brain slices where solvent artifacts must be minimized, and high-content imaging assays where compound precipitation interferes with image analysis [3]. Researchers should experimentally verify solubility in their specific assay buffer (e.g., HBSS, aCSF, or cell culture medium with serum) before committing to large-scale screening [3].

Dopamine D2 Off-Target Liability Assessment in Sigma-1-Mediated Behavioral Pharmacology

The uncharacterized D2 receptor binding profile of CAS 1040680-93-0 represents a strategic opportunity for neuropharmacology groups seeking to dissect sigma-1- versus D2-mediated behavioral effects [4][5]. Running parallel D2 binding assays ([³H]-raclopride displacement in rat striatal membranes) alongside sigma-1 binding for CAS 1040680-93-0 will establish whether this compound—unlike haloperidol (high D2 affinity)—maintains the favorable sigma-1/D2 selectivity window characteristic of NE-100 (>6000-fold) or occupies an intermediate selectivity profile [4][5]. A compound with >1000-fold sigma-1/D2 selectivity can be deployed in rodent locomotor activity, conditioned place preference, or catalepsy models to attribute observed effects to sigma-1 engagement with reduced D2 confounds [4].

Cost-Efficient Pilot Screening and In Vivo Proof-of-Concept Studies

At a commercial price of $189–$284 per 500 mg with multi-vendor availability, CAS 1040680-93-0 provides a practical entry point for pilot high-throughput screening campaigns or initial in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies before committing to the higher cost of custom-synthesized, enantiopure reference compounds . The achiral nature of the compound eliminates the need for chiral analytical methods during bioanalysis, simplifying PK study design. Typical pilot applications include acute dose-range-finding studies in mice (e.g., 0.1–30 mg/kg i.p.), brain penetration assessment via brain-to-plasma ratio determination, and target engagement verification using ex vivo sigma-1 receptor occupancy assays .

Quote Request

Request a Quote for 3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.